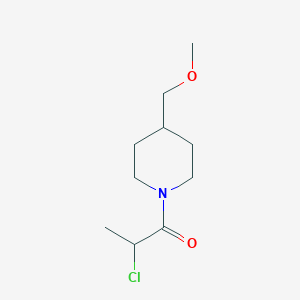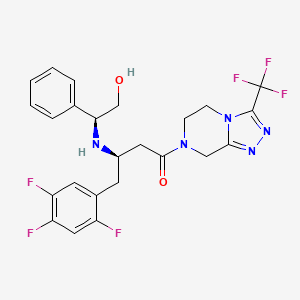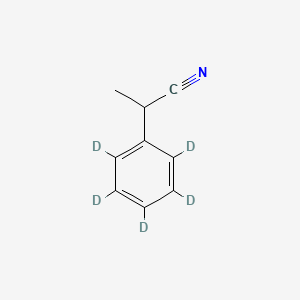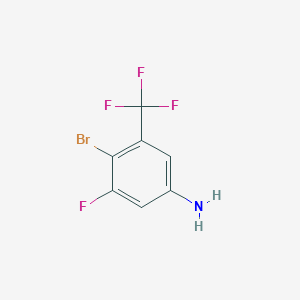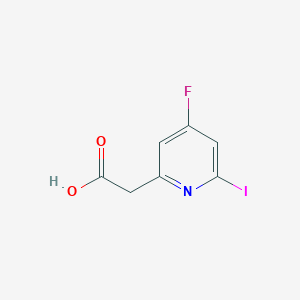![molecular formula C20H23NO3 B13439339 (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of phenylacetic acid with diazomethane under controlled conditions to form the cyclopropane ring.
Carboxylation: The cyclopropane ring is then carboxylated using carbon dioxide in the presence of a suitable catalyst.
Amidation: The final step involves the reaction of the carboxylic acid with [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
[alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide derivatives: These compounds have similar amide groups but differ in their core structures.
Uniqueness
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1S,2S)-N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1 |
InChI-Schlüssel |
UIVKAFXVMUZVHS-QYZOEREBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CO)NC(=O)C2CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
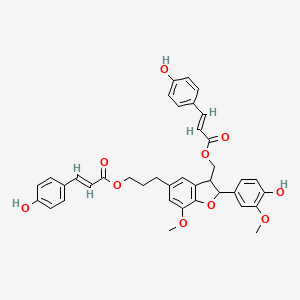
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
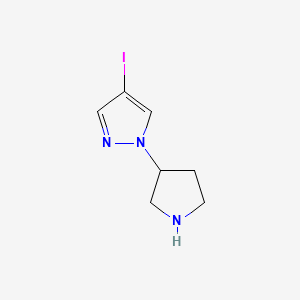
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
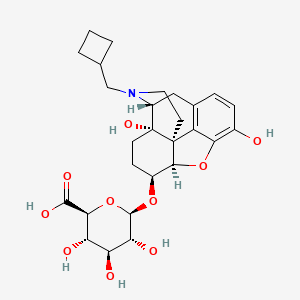
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
